3-Chloropyrido[2,3-b]pyrazine
Overview
Description
3-Chloropyrido[2,3-b]pyrazine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazine ring fused to a pyridine ring with a chlorine substituent at the third position. This structure is a versatile scaffold for the development of compounds with potential applications in medicinal chemistry, materials science, and organic electronics.
Synthesis Analysis
The synthesis of derivatives of 3-Chloropyrido[2,3-b]pyrazine has been explored through various methods. One approach involves the regioselective one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, where hydrazides react with the 3-chloro substituent of 2,3-dichloropyrido[2,3-b]pyrazine, leading to tricyclic structures with potential as adenosine receptor antagonists . Another method reported is the palladium-catalyzed heteroannulation process starting with N-(3-chloropyrazin-2-yl)-methanesulfonamide and terminal alkynes to yield 6-substituted-5H-pyrrolo[2,3-b]pyrazines .
Molecular Structure Analysis
The molecular structure of 3-Chloropyrido[2,3-b]pyrazine derivatives can be manipulated to achieve desired electronic and photophysical properties. For instance, the introduction of electron-donating and electron-accepting groups can lead to materials with tunable bandgaps and energy levels suitable for applications in organic electronics . The non-planarity of central pyrazine rings in certain complexes, such as a μ-chlorido-bridged tetra-nuclear copper(II) complex, can influence the aromaticity and electronic properties of the material .
Chemical Reactions Analysis
3-Chloropyrido[2,3-b]pyrazine participates in various chemical reactions, including nucleophilic substitutions, heteroannulation, and coupling reactions. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of a wide range of polyfunctional scaffolds . The reactivity of the chlorine atom in the 3-chloropyrido[2,3-b]pyrazine structure is a key factor in its versatility as a synthetic intermediate.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloropyrido[2,3-b]pyrazine derivatives are influenced by their molecular structure. These properties include thermal stability, electrochemical behavior, and photophysical characteristics such as absorption and emission spectra. For example, copolymers based on pyrido[3,4-b]pyrazine moieties exhibit excellent thermal stability and energy offsets conducive to efficient charge transfer, which are essential for their application in bulk heterojunction solar cells . Similarly, electrochromic materials employing pyrido[4,3-b]pyrazine as an acceptor unit show high coloration efficiency and fast response times, making them suitable for NIR electrochromic devices .
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : One application involves the regioselective synthesis of pyrido[2,3-b]pyrazine derivatives. For instance, Unciti-Broceta et al. (2005) demonstrated a one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, using hydrazides that react with the 3-chloro substituent of 2,3-dichloropyrido[2,3-b]pyrazine (Unciti-Broceta et al., 2005).
Pyrazine-Based DNA Binders : Mech-Warda et al. (2022) explored chlorohydrazinopyrazine, a derivative of pyrazine, for its physicochemical and cytotoxic properties, and interaction with DNA. This study highlights the potential application of such compounds in clinical use (Mech-Warda et al., 2022).
Electrochromic Materials : Zhao et al. (2014) synthesized pyrido[4,3-b]pyrazine derivatives for use in electrochromic materials, demonstrating potential applications in NIR electrochromic devices (Zhao et al., 2014).
Antitumor and Antibacterial Activities
Antitumor Agents : Dubinina et al. (2006) synthesized new pyrrolo[2,3-b]pyrazine derivatives and tested them on human tumor cell lines, finding significant antiproliferative activity. This indicates potential as protein kinase inhibitors and antitumor agents (Dubinina et al., 2006).
Antibacterial Properties : Tribak et al. (2018) studied the antibacterial properties of pyrido[2,3-b]pyrazine derivatives, demonstrating good activity against certain bacteria like Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).
Optoelectronic Applications
Organic Optoelectronic Materials : Meti et al. (2017) reported on the use of pyrazine in organic optoelectronic materials, highlighting the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives for potential use in these applications (Meti et al., 2017).
Fluorescent Materials : Mahadik et al. (2021) designed and synthesized donor-acceptor type pyrido[2,3-b]pyrazine amine derivatives. These compounds exhibited fluorescence in the blue-orange region and show promise as materials for organic electronics (Mahadik et al., 2021).
Safety And Hazards
Future Directions
The future directions for the study of 3-Chloropyrido[2,3-b]pyrazine could involve further exploration of its synthesis, reactivity, and biological activity. Given the wide range of biological activities exhibited by pyrazine derivatives , there is potential for the development of new medications based on this compound.
properties
IUPAC Name |
3-chloropyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHEGZVJNGLLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyrido[2,3-b]pyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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